molecular formula C16H21NO3S B3017959 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide CAS No. 1017657-43-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide

Cat. No.: B3017959
CAS No.: 1017657-43-0
M. Wt: 307.41
InChI Key: CWLAWIWPZAMIIX-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic organic compound featuring a 2,3-dihydrothiophen ring system with a sulfone (1,1-dioxido) group, an N-linked 4-ethylphenyl substituent, and an isobutyramide moiety.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-4-13-5-7-14(8-6-13)17(16(18)12(2)3)15-9-10-21(19,20)11-15/h5-10,12,15H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLAWIWPZAMIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)isobutyramide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido moiety, which enhances its reactivity and potential interactions with biological targets. Its molecular formula is C16H19N2O3S. The presence of both the thiophene and aromatic phenyl groups suggests possible interactions with various biological macromolecules.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity across various assays:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In vitro studies suggest it inhibits the growth of several bacterial strains, potentially through disruption of cell wall synthesis or inhibition of key metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects that may be attributed to apoptosis induction or cell cycle arrest.
  • Cholesterol Regulation : Similar compounds have been investigated for their ability to modulate lipid profiles. While specific data for this compound is limited, its structural analogs have demonstrated effectiveness in increasing HDL cholesterol levels in animal models .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular responses and therapeutic effects.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzothiazole derivativesContains sulfur heterocyclesAntimicrobialDifferent heterocycle
Benzimidazole derivativesSimilar nitrogen-containing ringsAnticancerDifferent nitrogen positioning
Thiophene-based drugsContains thiophene ringsVarious activitiesUnique dioxido functionality

This table highlights how the unique structural features of this compound may confer distinct biological activities compared to structurally similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, suggesting strong antimicrobial potential.
  • Cytotoxicity in Cancer Cells : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity.
  • Lipid Profile Modulation : In animal models simulating dyslipidemia, administration of the compound resulted in a statistically significant increase in HDL levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of a sulfonated dihydrothiophen ring, aromatic substituents, and an isobutyramide group. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Dihydrothiophen sulfone 4-ethylphenyl, isobutyramide Amide, sulfone, aromatic ring
N-(1,1-dioxidotetrahydrothiophen-3-yl)-[2-fluorobenzyl] analog Tetrahydrothiophen sulfone 2-fluorobenzyl, phenoxy acetamide Amide, sulfone, ether, aromatic
N-(4-fluorophenyl)-N-(1-phenetylpiperidin-4-yl)isobutyramide Piperidine 4-fluorophenyl, phenethylpiperidine Amide, aromatic, tertiary amine
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Imide, aromatic, halogen
Aliphatic amides (e.g., N-(3-methylbutyl)propanamide) Linear alkyl chain Methylbutyl, propanamide Amide, aliphatic

Physicochemical and Pharmacological Properties

  • However, the 4-ethylphenyl group may counterbalance this by enhancing lipophilicity, similar to the 2-fluorobenzyl group in ’s compound .
  • Metabolic Stability : The isobutyramide moiety’s steric bulk could reduce metabolic degradation compared to simpler amides (e.g., N-(3-methylbutyl)propanamide), which are volatile and prone to enzymatic hydrolysis .
  • Bioactivity : The 4-ethylphenyl group may favor interactions with hydrophobic binding pockets in biological targets, contrasting with the 4-fluorophenyl group in ’s compound, which could alter electronic properties and receptor affinity .

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